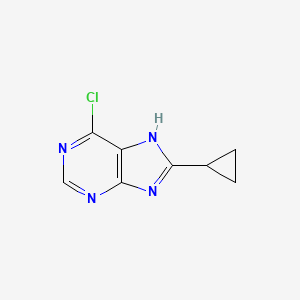
6-Chloro-8-cyclopropyl-9H-purine
Descripción general
Descripción
“6-Chloro-8-cyclopropyl-9H-purine” is a chemical compound that is used as a building block in chemical synthesis . It is used as an intermediate in the preparation of 9-alkylpurines and 6-mercaptopurine .
Synthesis Analysis
The synthesis of this compound involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine and different aldehydes using cellulose sulfuric acid as a reusable catalyst . This method offers several advantages such as high to excellent yields, short reaction times, recovery and reusability of catalyst, mild reaction conditions, and easy workup procedures .
Molecular Structure Analysis
The molecular formula of this compound is C8H7ClN4 . The average mass is 194.621 Da and the monoisotopic mass is 194.035919 Da .
Physical And Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 194.62 . The compound is stable under normal conditions .
Aplicaciones Científicas De Investigación
Antiviral Activity
6-Chloro-8-cyclopropyl-9H-purine has been explored in various studies for its potential antiviral properties. Kelley et al. (1989) investigated a series of purines, including 6-chloro derivatives, for their antirhinovirus activity. They found that certain compounds showed promising results against rhinovirus serotype 1B (Kelley, Linn, & Selway, 1989). Additionally, another study by Kelley et al. (1988) synthesized and tested 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro derivatives for antirhinovirus activity, demonstrating the potential of these compounds as new antiviral agents (Kelley, Linn, Krochmal, & Selway, 1988).
Antimicrobial Properties
Research by Bakkestuen, Gundersen, and Utenova (2005) focused on the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which included the chloro derivative. These compounds were evaluated for their activity against Mycobacterium tuberculosis. The study highlighted the antimycobacterial potential of these purine derivatives (Bakkestuen, Gundersen, & Utenova, 2005).
Synthesis and Chemistry
The synthesis of this compound and its derivatives has been a subject of interest for chemists. Ibrahim, Chevot, and Legraverend (2011) described the regioselective Sonogashira cross-coupling reactions of 6-chloro-2,8-diiodo-9-THP-9H-purine with alkyne derivatives, indicating the chemical versatility of this compound (Ibrahim, Chevot, & Legraverend, 2011). Additionally, Maddila et al. (2016) reported an eco-friendly synthesis of 6-chloro-8-substituted-9H-purines using cellulose sulfuric acid, highlighting the advancements in green chemistry related to this compound (Maddila, Momin, Lavanya, & Rao, 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
6-Chloro-8-cyclopropyl-9H-purine is a synthetic compound that serves as a building block in chemical synthesis . It is used in the preparation of 9-alkylpurines and 6-mercaptopurine
Mode of Action
It is known to have antitumor activities .
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the synthesis of 9-alkylpurines and 6-mercaptopurine . The conversion of 6-Chloropurine to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne may be involved in the mechanism of the 6-Chloropurine-induced antitumor activity .
Result of Action
The compound has been shown to exhibit antitumor activities . It has been suggested that 6-chloropurine and azaserine have synergistic antitumor properties in a variety of mouse neoplasms when administered simultaneously .
Propiedades
IUPAC Name |
6-chloro-8-cyclopropyl-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBOCOCTZDZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




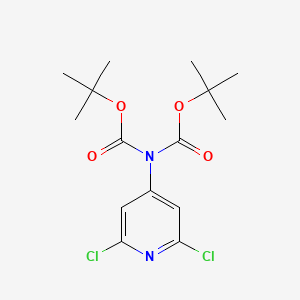
![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)
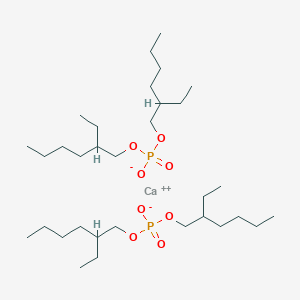

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3077077.png)
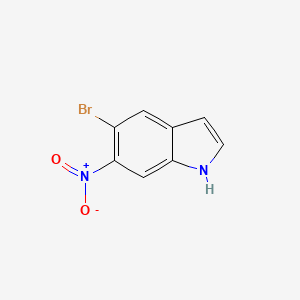

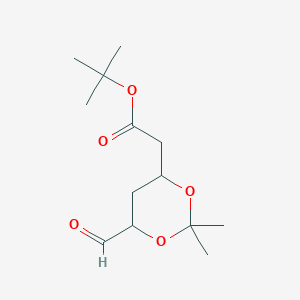

![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)
![1-[(3-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077138.png)
![1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077145.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B3077153.png)